6-Oxa-2-azaspiro[3.5]nonan-1-one
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Overview
Description
6-Oxa-2-azaspiro[3.5]nonan-1-one is a spirocyclic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol This compound is characterized by a unique spirocyclic structure that includes an oxetane ring fused to a nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-azaspiro[3.5]nonan-1-one typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of solvents such as formic acid and reagents like Oxone® for oxidative cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-2-azaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like Oxone®, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of ring-fused benzimidazoles .
Scientific Research Applications
6-Oxa-2-azaspiro[3.5]nonan-1-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Oxa-2-azaspiro[3.5]nonan-1-one involves its interaction with molecular targets such as enzymes. For instance, it has been shown to bind to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in cancer cell lines . This binding facilitates the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.5]nonane: This compound is structurally similar but differs in the position of the oxygen and nitrogen atoms within the spirocyclic ring.
2-Oxa-7-azaspiro[3.5]nonane: Another similar compound with a different ring size and substitution pattern.
Uniqueness
6-Oxa-2-azaspiro[35]nonan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
6-oxa-2-azaspiro[3.5]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-7(4-8-6)2-1-3-10-5-7/h1-5H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUAAJPDYLEQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2=O)COC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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